molecular formula C8H14ClN B13492018 (1S,3S)-3-ethynylcyclohexan-1-amine hydrochloride

(1S,3S)-3-ethynylcyclohexan-1-amine hydrochloride

Cat. No.: B13492018
M. Wt: 159.65 g/mol
InChI Key: WJRPACMRQVNRHF-WSZWBAFRSA-N
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Description

(1S,3S)-3-ethynylcyclohexan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexane ring, and an amine group that is protonated to form the hydrochloride salt. The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-ethynylcyclohexan-1-amine hydrochloride typically involves several steps. One common method starts with the preparation of a cyclohexane derivative, which is then functionalized to introduce the ethynyl group. The amine group is subsequently added through a series of reactions, and the final product is obtained by protonation with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-ethynylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the ethynyl group or the amine group.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or carboxylic acids, while reduction can produce alkanes or amines with different substituents.

Scientific Research Applications

(1S,3S)-3-ethynylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-3-ethynylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target molecules, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-3-aminocyclohexanol hydrochloride
  • (1S,3S)-Solifenacin hydrochloride

Uniqueness

Compared to similar compounds, (1S,3S)-3-ethynylcyclohexan-1-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

(1S,3S)-3-ethynylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,7-8H,3-6,9H2;1H/t7-,8-;/m0./s1

InChI Key

WJRPACMRQVNRHF-WSZWBAFRSA-N

Isomeric SMILES

C#C[C@H]1CCC[C@@H](C1)N.Cl

Canonical SMILES

C#CC1CCCC(C1)N.Cl

Origin of Product

United States

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